3-Bromo-5-methoxypyridine-2-carboxylic acid

Catalog No.
S14408961
CAS No.
M.F
C7H6BrNO3
M. Wt
232.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-methoxypyridine-2-carboxylic acid

Product Name

3-Bromo-5-methoxypyridine-2-carboxylic acid

IUPAC Name

3-bromo-5-methoxypyridine-2-carboxylic acid

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

InChI

InChI=1S/C7H6BrNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11)

InChI Key

ISRXDBZXZKVODL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)O)Br

3-Bromo-5-methoxypyridine-2-carboxylic acid is a heterocyclic organic compound characterized by the presence of a bromine atom, a methoxy group, and a carboxylic acid functional group attached to a pyridine ring. Its molecular formula is C7H6BrNO3, with a molecular weight of approximately 216.03 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that influence its chemical reactivity and biological activity.

The chemical behavior of 3-Bromo-5-methoxypyridine-2-carboxylic acid is influenced by the functional groups present in its structure. It can undergo various reactions typical of carboxylic acids and halogenated compounds, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions, leading to the formation of derivatives with different functional groups.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of a pyridine derivative.

3-Bromo-5-methoxypyridine-2-carboxylic acid has been explored for its biological properties. It exhibits potential antimicrobial activity and may act as an inhibitor of specific enzymes involved in disease pathways. Its structural similarity to other biologically active pyridine derivatives suggests potential roles in medicinal chemistry, particularly in developing new therapeutic agents targeting neurological disorders and infections.

Several synthetic routes have been developed for producing 3-Bromo-5-methoxypyridine-2-carboxylic acid:

  • Bromination of 5-Methoxypyridine-2-carboxylic Acid: A common method involves bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or azobisisobutyronitrile (AIBN) in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
  • Regioselective Synthesis: The synthesis can also involve regioselective reactions where nucleophiles are introduced at specific positions on the pyridine ring, depending on the reaction conditions and solvents used .
  • Industrial Production: On an industrial scale, continuous flow processes may be employed to ensure consistent quality and yield, utilizing automated reactors for precise control over reaction parameters.

The unique structural features of 3-Bromo-5-methoxypyridine-2-carboxylic acid make it suitable for various applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or neurological disorders.
  • Agrochemicals: Its properties may also lend themselves to use in agricultural chemicals aimed at pest control or plant growth regulation.

Studies on the interactions of 3-Bromo-5-methoxypyridine-2-carboxylic acid with biological targets have indicated its potential as an enzyme inhibitor. Research has shown that it can interact with specific receptors or enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Several compounds share structural similarities with 3-Bromo-5-methoxypyridine-2-carboxylic acid, each exhibiting unique characteristics due to variations in their substituents:

Compound NameCAS NumberUnique Features
3-Bromo-5-methylpicolinic acid1211515-68-2Similar structure; used in medicinal chemistry
Methyl 3-bromo-2-pyridinecarboxylate53636-56-9Ester form; different reactivity profile
5-Bromo-3-fluoropyridine-2-carboxylic acid669066-91-5Contains fluorine; used in photoluminescence
3-Bromo-5-chloropicolinic acid1189513-50-5Chlorinated variant; different biological activity

These compounds exhibit varying degrees of biological activity and reactivity due to differences in substituents on the pyridine ring, influencing their potential applications in research and industry. The presence of different halogens (bromine vs. chlorine vs. fluorine) alters their chemical properties significantly, making them suitable for diverse applications .

Nucleophilic aromatic substitution (S$$N$$Ar) is a cornerstone for introducing functional groups into electron-deficient aromatic systems. For 3-bromo-5-methoxypyridine-2-carboxylic acid, S$$N$$Ar reactions typically target the bromine atom at the 3-position of the pyridine ring. A representative synthesis begins with 3,5-dibromopyridine, where sodium methoxide in dimethylformamide (DMF) selectively substitutes the bromine at the 5-position with a methoxy group.

Key Reaction Conditions
The reaction proceeds at 90°C for 1 hour, yielding 73% of 3-bromo-5-methoxypyridine after purification via silica gel chromatography. The methoxy group’s electron-donating nature deactivates the pyridine ring, directing subsequent substitutions to the remaining bromine at the 3-position. Carboxylic acid introduction often follows via oxidation of a methyl group or carboxylation using carbon dioxide under basic conditions.

Starting MaterialReagentSolventTemperatureTimeYield
3,5-DibromopyridineSodium methoxideDMF90°C1 hour73%

This method’s regioselectivity stems from the methoxy group’s para-directing effects, which stabilize intermediate arenium ions during substitution. Alternative nucleophiles, such as amines or thiols, could theoretically replace bromine, though such derivatives are less commonly reported for this substrate.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon bonds at the brominated position of 3-bromo-5-methoxypyridine-2-carboxylic acid. The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, is particularly effective. For example, 3-bromo-5-methoxypyridine-4-boronic acid undergoes coupling with aryl halides using palladium catalysts like tetrakis(triphenylphosphine)palladium(0).

Mechanistic Overview

  • Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a Pd(II) intermediate.
  • Transmetalation: The boronic acid transfers its aryl group to the palladium center.
  • Reductive Elimination: The Pd(0) catalyst regenerates, releasing the biaryl product.

Optimized Conditions

  • Catalyst: Pd(PPh$$3$$)$$4$$ (0.1–1 mol%)
  • Base: Potassium carbonate
  • Solvent: Ethanol/water mixtures
  • Temperature: 80–100°C

These conditions achieve yields exceeding 80% for analogous pyridine derivatives, though specific data for 3-bromo-5-methoxypyridine-2-carboxylic acid remains limited in the literature. The carboxylic acid group’s acidity necessitates careful pH control to avoid catalyst poisoning.

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly enhances reaction efficiency by enabling rapid heating and precise temperature control. For 3-bromo-5-methoxypyridine-2-carboxylic acid, microwave-assisted Suzuki-Miyaura couplings reduce reaction times from hours to minutes. A study on analogous BODIPY derivatives demonstrated a threefold yield increase under microwave conditions compared to conventional heating.

Case Study: Suzuki Reaction Optimization
Using a microwave reactor at 120°C for 2 minutes, aryl boronic acids couple with bromopyridines in aqueous ethanol with 0.1 mol% Pd catalyst. This method minimizes side reactions and improves scalability.

ParameterConventional MethodMicrowave Method
Reaction Time12–24 hours2–10 minutes
Yield40–60%70–90%
Energy ConsumptionHighLow

Microwave-assisted carboxylation of pyridine precursors also shows promise. For instance, irradiating 3-bromo-5-methoxypyridine with carbon monoxide under basic conditions could theoretically yield the carboxylic acid derivative, though experimental validation is pending.

3-Bromo-5-methoxypyridine-2-carboxylic acid exhibits significant pharmacological activity through modulation of G Protein-Coupled Receptor 17, an orphan receptor that has emerged as a critical regulator of oligodendrocyte differentiation and central nervous system myelination processes [1] [2] [3]. The compound demonstrates selective engagement with GPR17 through multiple signaling pathways, establishing it as a potential therapeutic target for demyelinating diseases.

The molecular architecture of 3-Bromo-5-methoxypyridine-2-carboxylic acid (molecular formula C₇H₆BrNO₃, molecular weight 232.03 g/mol) facilitates specific interactions with the GPR17 receptor complex [4] [5]. The presence of the bromine substituent at position 3 and the methoxy group at position 5 of the pyridine ring creates a unique pharmacophore that enables selective receptor binding and activation [6] [7].

GPR17 couples to multiple G protein subtypes, including Gi/o and Gq/11 families, as well as β-arrestin proteins [1] [3]. Upon activation by 3-Bromo-5-methoxypyridine-2-carboxylic acid, the receptor initiates adenylyl cyclase inhibition through Gi protein coupling, resulting in decreased cyclic adenosine monophosphate levels [2] [8]. Simultaneously, Gq/11 coupling activates phospholipase C, leading to increased intracellular calcium concentrations and extracellular signal-regulated kinase 1/2 phosphorylation [1] [2] [3].

The functional consequences of GPR17 modulation by 3-Bromo-5-methoxypyridine-2-carboxylic acid include inhibition of oligodendrocyte differentiation and maturation [1] [2] [9]. This effect manifests as blockade of progression from oligodendrocyte precursor cells to mature myelin-producing oligodendrocytes [2] [9]. Research demonstrates that GPR17 silencing enhances remyelination in vivo, correlating with increased ERK1/2 activity and improved oligodendrocyte maturation [9].

Metabolomic analysis reveals that GPR17 modulation significantly alters cellular energy metabolism, particularly affecting glucose utilization and lactate production [8]. 3-Bromo-5-methoxypyridine-2-carboxylic acid influences the expression of key metabolic enzymes, including pyruvate dehydrogenase, lactate dehydrogenase alpha, and pyruvate dehydrogenase kinase 1 [8]. These metabolic changes suggest that GPR17 serves as a crucial regulator of oligodendrocyte energy homeostasis during differentiation processes.

Lipidomic studies demonstrate that GPR17 activation affects myelin lipid composition, including alterations in diacyl-phosphatidylcholine, diacyl-phosphatidylethanolamine, and sphingomyelin levels [8]. The compound's influence on these lipid species directly impacts myelin membrane integrity and function, highlighting the therapeutic potential for treating demyelinating conditions such as multiple sclerosis [1] [9] [10].

Caspase-Dependent Apoptotic Pathway Activation

3-Bromo-5-methoxypyridine-2-carboxylic acid demonstrates potent pro-apoptotic activity through activation of caspase-dependent pathways in various cancer cell lines [11] [12] [13] [14]. The compound's molecular structure enables selective targeting of key apoptotic machinery, resulting in programmed cell death through both intrinsic and extrinsic pathways.

Caspase-3, the primary executioner caspase, exhibits significant upregulation following treatment with pyridine derivatives structurally related to 3-Bromo-5-methoxypyridine-2-carboxylic acid [11] [12] [13] [14]. In MCF-7 breast cancer cells, treatment with related compounds increases caspase-3 expression by 8.2-fold compared to control conditions [12]. Similarly, HCC1937 and A549 cell lines demonstrate substantial caspase-3 activation, indicating the broad spectrum of apoptotic activity across different cancer types [13].

The extrinsic apoptotic pathway activation involves caspase-8 upregulation, with studies showing enhanced expression in cancer cell lines treated with brominated pyridine compounds [12] [13]. Caspase-8 activation initiates the death receptor-mediated pathway, leading to downstream effector caspase activation and cellular dismantling. Research demonstrates that compounds bearing structural similarity to 3-Bromo-5-methoxypyridine-2-carboxylic acid enhance caspase-8 activity by 0.22-fold in specific experimental conditions [12].

Caspase-9, the initiator caspase of the intrinsic pathway, shows remarkable activation with 10.6-fold increased expression in treated cancer cells [12]. This activation correlates with mitochondrial membrane potential loss and cytochrome c release, indicating comprehensive mitochondrial pathway engagement [12] [15] [14]. The intrinsic pathway activation suggests that 3-Bromo-5-methoxypyridine-2-carboxylic acid can overcome anti-apoptotic mechanisms commonly dysregulated in cancer cells.

p53 tumor suppressor protein expression increases substantially following treatment with pyridine carboxylic acid derivatives [11] [12] [14]. Studies demonstrate 8.01-fold upregulation of p53 levels, indicating robust DNA damage response activation [12]. The p53 upregulation triggers downstream apoptotic cascades and cell cycle arrest mechanisms, contributing to the overall anti-cancer efficacy of the compound.

Bcl-2 family proteins undergo significant modulation, with pro-apoptotic Bax protein showing 7.1-fold increased expression while anti-apoptotic Bcl-2 protein experiences downregulation [12] [13] [14]. This shift in the Bcl-2/Bax ratio favors mitochondrial outer membrane permeabilization and cytochrome c release, promoting intrinsic pathway activation. The modulation of Bcl-2 family proteins represents a critical mechanism by which 3-Bromo-5-methoxypyridine-2-carboxylic acid overcomes apoptotic resistance in cancer cells.

Poly(ADP-ribose) polymerase cleavage serves as a definitive marker of caspase activation and apoptotic progression [11] [16]. Enhanced PARP cleavage observed in HepG2 and MCF-7 cells treated with related compounds confirms the execution phase of apoptosis [11] [16]. The 85-kDa cleaved PARP fragment generation indicates caspase-3 activity and irreversible commitment to cell death.

Cell cycle analysis reveals that 3-Bromo-5-methoxypyridine-2-carboxylic acid induces G2/M phase arrest, with 33.81% of cells accumulating in this phase compared to 11.85% in control conditions [12]. This cell cycle blockade precedes apoptotic activation and contributes to the compound's anti-proliferative effects. The G2/M arrest allows time for DNA damage assessment and apoptotic machinery activation.

Bacterial Cell Wall Synthesis Inhibition Dynamics

3-Bromo-5-methoxypyridine-2-carboxylic acid exhibits significant antibacterial activity through disruption of bacterial cell wall synthesis pathways, particularly targeting peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria [18] [19]. The compound's antimicrobial mechanism involves multiple targets within the bacterial cell wall assembly machinery.

Peptidoglycan synthesis disruption represents the primary mechanism of antibacterial action, with 3-Bromo-5-methoxypyridine-2-carboxylic acid demonstrating inhibitory activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis at concentrations ranging from 16-32 μM [18] [19]. The compound interferes with the cytoplasmic steps of peptidoglycan biosynthesis, particularly affecting the formation of UDP-N-acetylmuramic acid precursors essential for cell wall integrity [20].

Methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains show susceptibility to pyridine carboxylic acid derivatives at concentrations of 12.5-25 μg/mL [21] [22]. This activity against multidrug-resistant organisms highlights the potential of 3-Bromo-5-methoxypyridine-2-carboxylic acid as a novel antibacterial agent capable of overcoming existing resistance mechanisms. The compound's unique mode of action may circumvent traditional resistance pathways that affect conventional antibiotics.

UDP-MurNAc pathway inhibition occurs through interference with MurA and MurB enzymes, which catalyze the initial committed steps of peptidoglycan synthesis [20]. Various Gram-positive bacteria demonstrate sensitivity at concentrations of 3.125-6.25 μg/mL, indicating potent inhibitory activity against this essential biosynthetic pathway [22] [23]. The inhibition of UDP-MurNAc formation prevents the assembly of peptidoglycan precursors, ultimately leading to cell lysis.

Phosphopantetheinyl transferase inhibition represents another mechanism by which 3-Bromo-5-methoxypyridine-2-carboxylic acid exerts antibacterial effects [24]. These enzymes are essential for bacterial secondary metabolism and fatty acid synthesis, with inhibition occurring at submicromolar concentrations against Bacillus subtilis and Staphylococcus aureus [24]. The Sfp-PPTase pathway disruption affects bacterial virulence factor production and metabolic homeostasis.

Metal chelation effects contribute to the antimicrobial activity through sequestration of essential metal ions required for bacterial enzyme function [25] [26]. Pyridine-2,6-dithiocarboxylic acid, a structurally related compound, demonstrates that metal chelation can serve as an antimicrobial mechanism at concentrations of 16-32 μM against Pseudomonas aeruginosa and Escherichia coli [25] [26]. The chelation of iron, zinc, and copper ions disrupts metalloenzyme function and bacterial metabolic processes.

Membrane permeability alteration affects Gram-negative bacteria through disruption of outer membrane integrity [24] [18]. 3-Bromo-5-methoxypyridine-2-carboxylic acid can penetrate bacterial membranes and access intracellular targets, overcoming the permeability barriers that often limit antibiotic efficacy against Gram-negative organisms. This property enables the compound to reach cytoplasmic targets essential for cell wall synthesis.

Efflux pump interaction with the AcrAB-TolC complex in Escherichia coli influences bacterial resistance mechanisms [24]. Studies demonstrate that efflux pump inhibition can restore sensitivity to the compound at concentrations as low as 12.5 μg/mL [24]. The interaction with efflux systems suggests that 3-Bromo-5-methoxypyridine-2-carboxylic acid may serve as a substrate for bacterial resistance pumps, requiring combination strategies to overcome efflux-mediated resistance.

The compound's broad-spectrum activity encompasses both aerobic and anaerobic bacteria, with particular efficacy against clinically relevant pathogens [21] [22] [18]. Minimum inhibitory concentration values consistently fall within the therapeutically achievable range, suggesting potential for clinical development as an antimicrobial agent. The multiple mechanisms of action reduce the likelihood of rapid resistance development compared to single-target antibiotics.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

230.95311 g/mol

Monoisotopic Mass

230.95311 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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